5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
CAS No.:
Cat. No.: VC15593665
Molecular Formula: C21H17ClN4O3S
Molecular Weight: 440.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17ClN4O3S |
|---|---|
| Molecular Weight | 440.9 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| Standard InChI | InChI=1S/C21H17ClN4O3S/c1-3-10-25-18(23)17(30(28,29)15-8-6-14(22)7-9-15)12-16-20(25)24-19-13(2)5-4-11-26(19)21(16)27/h3-9,11-12,23H,1,10H2,2H3 |
| Standard InChI Key | UPVDUCOPEVWCRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Information
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Molecular Formula: C21H19ClN4O5S
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Molecular Weight: 474.9 g/mol
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IUPAC Name: 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one .
Structural Features
The compound contains:
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A chlorophenyl group attached to a sulfonyl moiety.
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A triazatricyclic core with conjugated double bonds.
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A prop-2-enyl substituent and an imine functional group.
These features suggest a rigid molecular framework with potential for specific biological interactions or catalytic applications.
General Synthesis
The synthesis of similar sulfonamide-based compounds often involves:
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Sulfonylation reactions, where a sulfonyl chloride reacts with an amine or imine precursor.
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Cyclization steps to form the triazatricyclic core.
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Functionalization with substituents such as chlorophenyl or prop-2-enyl groups .
Related Compounds
Compounds with similar frameworks have been synthesized for various purposes:
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Medicinal Chemistry: Analogous molecules have been explored for their anticancer and hypoglycemic activities .
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Material Science: Sulfonamide derivatives are used in polymer chemistry for their thermal stability.
Pharmaceutical Applications
The presence of an imino group and a sulfonamide moiety suggests potential biological activity:
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Anticancer Activity: Sulfonamides are known to inhibit enzymes like carbonic anhydrase, which may make this compound a candidate for anticancer drug development .
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Antimicrobial Properties: The triazatricyclic structure could interact with bacterial enzymes.
Catalytic Uses
The rigid structure and electron-rich sulfonyl group may enable catalytic applications in organic synthesis.
Crystallographic Data
Studies on related compounds show:
Biological Testing
Preliminary tests on similar compounds indicate:
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